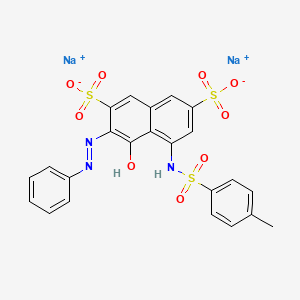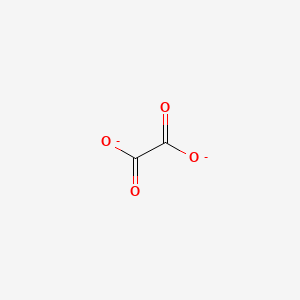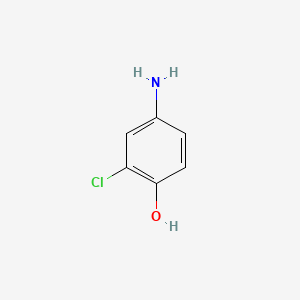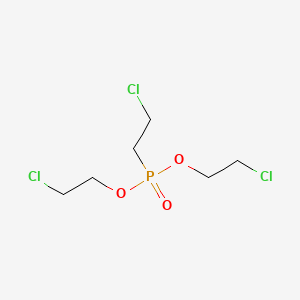
布那佐星
描述
Synthesis Analysis
Bunazosin is synthesized through a green protocol from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This method emphasizes sustainability and environmental friendliness in pharmaceutical synthesis. Key intermediates for several drugs, including Bunazosin, have been synthesized using this approach, showcasing its applicability in creating clinically relevant compounds (Patil et al., 2009).
Molecular Structure Analysis
Bunazosin's molecular structure, belonging to the quinazoline class, is crucial for its activity as an alpha1-adrenoceptor antagonist. Its structure includes a quinazoline-2,4-dione core, which is a fundamental scaffold in many pharmaceutical agents targeting cardiovascular and ocular conditions. The synthesis strategies focusing on quinazoline derivatives highlight the importance of Bunazosin's molecular framework for its pharmacological profile.
Chemical Reactions and Properties
The chemical reactivity of Bunazosin, particularly in the context of its synthesis and the formation of its quinazoline core, involves carbon dioxide fixation into 2-aminobenzonitriles. This reaction pathway underscores the compound's chemical versatility and the broader applicability of its synthesis strategy in green chemistry. The selective inhibition of alpha1-adrenoceptors by Bunazosin is a direct outcome of its chemical structure, demonstrating the compound's targeted pharmacological activity.
Physical Properties Analysis
While specific studies directly detailing the physical properties of Bunazosin were not identified, the general physical properties of quinazoline derivatives, including solubility, melting points, and stability, can be inferred based on their structural similarities. The solvent-free synthesis methods and the use of supercritical carbon dioxide in the production of Bunazosin-related compounds suggest considerations of physical properties in its synthesis process, such as solubility and reaction conditions (Mizuno et al., 2007).
Chemical Properties Analysis
The chemical properties of Bunazosin, particularly its affinity for alpha1-adrenoceptors and its neuroprotective effects, highlight its functional specificity and therapeutic potential. The compound's ability to inhibit glutamate-induced neurotoxicity, for instance, reflects its neuroprotective chemical properties, which are crucial for its application in ocular health (Goto et al., 2004).
科学研究应用
Bunazosin has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-1 adrenergic receptor antagonists.
Medicine: Bunazosin is used in clinical trials for treating high blood pressure and glaucoma.
作用机制
Bunazosin exerts its effects by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. By inhibiting these receptors, Bunazosin causes relaxation of smooth muscles, leading to a reduction in blood pressure and improved blood flow. In the eye, it reduces intraocular pressure by enhancing aqueous outflow through the uveoscleral pathway .
未来方向
生化分析
Biochemical Properties
Bunazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By binding to these receptors, Bunazosin inhibits their activity, leading to vasodilation and decreased blood pressure
Cellular Effects
Bunazosin influences various cellular processes, particularly in ocular cells. It has been shown to increase choroidal blood perfusion, which can help in the treatment of myopia by preventing choroidal thinning . The compound also affects cell signaling pathways by blocking alpha-1 adrenergic receptors, leading to changes in gene expression and cellular metabolism. This blockade results in decreased intracellular calcium levels, which can influence muscle contraction and other cellular functions .
Molecular Mechanism
At the molecular level, Bunazosin exerts its effects by binding to alpha-1 adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This inhibition reduces the activation of downstream signaling pathways that typically result in vasoconstriction and increased intraocular pressure . By blocking these receptors, Bunazosin promotes vasodilation and reduces intraocular pressure, making it effective in treating conditions like glaucoma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bunazosin have been observed to change over time. For instance, the administration of Bunazosin eye drops in a murine model showed a dose-dependent suppression of myopia progression over a period of three weeks . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function, particularly in ocular cells, suggest potential benefits in treating chronic conditions like glaucoma .
Dosage Effects in Animal Models
The effects of Bunazosin vary with different dosages in animal models. In a study involving lens-induced myopia in mice, higher doses of Bunazosin eye drops resulted in a more significant suppression of myopic shift and axial elongation . The study also noted that excessive doses could lead to adverse effects, such as scleral thinning and potential toxicity . Therefore, careful dosage management is crucial to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
Bunazosin is involved in metabolic pathways that regulate intraocular pressure and vascular tone. The compound is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites The effects of Bunazosin on metabolic flux and metabolite levels are not extensively studied, but its primary action is through receptor blockade rather than metabolic modulation .
Transport and Distribution
Bunazosin is transported and distributed within cells and tissues primarily through passive diffusion. In ocular tissues, the compound is absorbed into the aqueous humor and distributed to the iris-ciliary body, cornea, and other ocular structures . The transporters or binding proteins involved in its distribution are not well-characterized, but its localization in ocular tissues suggests efficient penetration and retention in target areas .
Subcellular Localization
The subcellular localization of Bunazosin is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows the compound to effectively block receptor-mediated signaling pathways . There are no specific targeting signals or post-translational modifications known to direct Bunazosin to other cellular compartments, indicating that its primary site of action is at the cell surface .
准备方法
The synthesis of Bunazosin involves the reaction of 2-chloro-6,7-dimethoxy-4-quinazolinamine with 1-(1,4-diazepan-1-yl)butan-1-one . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
化学反应分析
Bunazosin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Bunazosin is similar to other alpha-1 adrenergic receptor antagonists such as prazosin, doxazosin, and terazosin. it is unique in its application for glaucoma treatment in a topical form. While prazosin and doxazosin are primarily used for hypertension and benign prostatic hyperplasia, Bunazosin’s ability to improve ocular blood flow and reduce intraocular pressure sets it apart .
Similar Compounds
- Prazosin
- Doxazosin
- Terazosin
属性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJLALHBZGAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52712-76-2 (hydrochloride) | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022700 | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80755-51-7 | |
| Record name | Bunazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)
![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)

